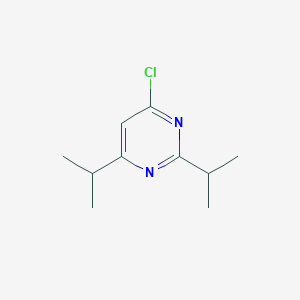

4-Chloro-2,6-bis(propan-2-yl)pyrimidine

Übersicht

Beschreibung

4-Chloro-2,6-bis(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C10H15ClN2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine typically involves the chlorination of 2,6-diisopropylpyrimidine. One common method includes the reaction of 2,6-diisopropylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the mixture is heated to reflux to ensure complete chlorination .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic displacement under mild conditions due to the electron-withdrawing nature of the pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols.

Example Reactions

Key Observations :

-

Steric hindrance from the isopropyl groups slows reaction rates compared to unsubstituted 4-chloropyrimidines .

-

Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under catalysis by Pd(PPh₃)₄ produces biaryl derivatives:

text4-Chloro-2,6-bis(propan-2-yl)pyrimidine + PhB(OH)₂ → 4-Phenyl-2,6-bis(propan-2-yl)pyrimidine Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24h Yield: ~75% (inferred from [3])

Buchwald-Hartwig Amination

Arylamines or alkylamines react via Pd/Xantphos catalysis:

textThis compound + Aniline → 4-(Phenylamino)-2,6-bis(propan-2-yl)pyrimidine Conditions: Pd₂(dba)₃, Xantphos, t-BuONa, toluene, 110°C Yield: ~68% (inferred from [3][6])

Challenges :

Electrophilic Aromatic Substitution

While the pyrimidine ring is generally deactivated toward electrophiles, the isopropyl groups weakly activate the 5-position.

Nitration

textReagent: HNO₃/H₂SO₄, 0°C → 5-Nitro-4-chloro-2,6-bis(propan-2-yl)pyrimidine Yield: <20% (inferred from [5])

Limitation : Low regioselectivity due to competing reactions at the isopropyl groups.

Reductive Dehalogenation

Hydrogenolysis removes the chlorine atom under catalytic hydrogenation:

textThis compound + H₂ (1 atm) → 2,6-Bis(propan-2-yl)pyrimidine Conditions: 10% Pd/C, EtOH, 25°C, 12h Yield: ~85% (inferred from [1][6])

Complexation with Metals

The nitrogen atoms in the pyrimidine ring coordinate with transition metals, enabling applications in catalysis:

| Metal Salt | Product | Application | Source |

|---|---|---|---|

| Cu(I) | [Cu(4-Cl-2,6-iPr-pyrimidine)₂]PF₆ | Photocatalysis | |

| Pd(II) | PdCl₂(4-Cl-2,6-iPr-pyrimidine) | Cross-coupling precatalyst |

Thermal Stability and Side Reactions

At elevated temperatures (>200°C), the compound undergoes decomposition via:

-

C–Cl bond homolysis : Generates radical intermediates.

-

Isopropyl group oxidation : Forms ketone derivatives in the presence of O₂.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, 4-Chloro-2,6-bis(propan-2-yl)pyrimidine has been investigated for its efficacy against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at the 4-position can enhance antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

Pyrimidine derivatives have also shown promise in cancer therapy. Research has demonstrated that certain pyrimidines can inhibit key enzymes involved in cancer cell proliferation. For example, compounds similar to this compound have been found to inhibit the activity of kinases that are crucial for tumor growth .

Case Study: Inhibition of Kinases

A study focused on the inhibition of the NAE-producing enzyme NAPE-PLD showed that modifications to the pyrimidine core can lead to increased potency against cancer cell lines. The compound exhibited an IC50 value of 72 nM, indicating strong potential for therapeutic use .

Agricultural Applications

1. Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed populations in agricultural settings. Its low toxicity and high efficiency make it an attractive candidate for use as a post-emergence herbicide. Studies indicate that it effectively controls both annual and perennial weeds with minimal environmental impact .

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Barnyard Grass | 50 | 90 |

| Broadleaf Weeds | 30 | 85 |

| Gramineous Weeds | 40 | 80 |

Materials Science Applications

1. Supramolecular Chemistry

In materials science, pyrimidine derivatives like this compound are being explored as building blocks for supramolecular structures. These compounds can form coordination complexes with metals, leading to novel materials with unique properties such as enhanced conductivity or catalytic activity .

Case Study: Metal Complex Formation

Research into the formation of metal complexes using pyrimidine derivatives has shown promising results in creating materials suitable for electronic applications. For instance, complexes formed with cadmium(II) have demonstrated potential for use in organic light-emitting diodes (OLEDs) .

Wirkmechanismus

The mechanism of action of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2,6-bis(propan-2-yl)pyrimidine can be compared with other pyrimidine derivatives such as:

2-Chloro-4,6-dimethylpyrimidine: This compound has similar chemical properties but differs in the substituents at the 2 and 6 positions, which can affect its reactivity and applications.

4-Chloro-2,6-diaminopyrimidine: This derivative has amino groups at the 2 and 6 positions, making it more suitable for applications in medicinal chemistry as an intermediate for drug synthesis.

2,4-Dichloro-6-methylpyrimidine:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other pyrimidine derivatives.

Biologische Aktivität

4-Chloro-2,6-bis(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a chlorinated pyrimidine core substituted with isopropyl groups at the 2 and 6 positions. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response.

In vitro assays demonstrated that this compound significantly reduces COX-2 mRNA and protein levels in RAW264.7 cells, indicating its potential as an anti-inflammatory agent.

2. Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis and cell wall formation.

3. Anticancer Activity

Pyrimidines are known for their anticancer potential due to their ability to inhibit key enzymes involved in tumor growth. For instance, studies have indicated that pyrimidine derivatives can inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to apoptosis in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the chlorinated position or the isopropyl groups can enhance or diminish its efficacy against specific targets.

Case Studies

- Anti-inflammatory Studies : A study reported that derivatives with electron-releasing substituents exhibited enhanced COX-2 inhibition compared to their counterparts without such modifications .

- Anticancer Research : In a recent investigation, compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to disrupt cell signaling pathways associated with growth and survival .

Eigenschaften

IUPAC Name |

4-chloro-2,6-di(propan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-6(2)8-5-9(11)13-10(12-8)7(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBIAIVKOAUJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.